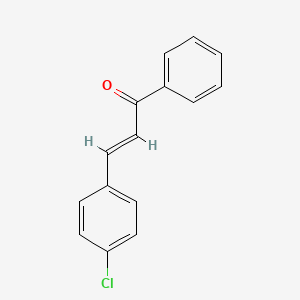
4-Chlorchalcon
Übersicht
Beschreibung
4-Chlorochalcone is a type of compound found in nature and is used in various scientific research applications. It has a wide range of biochemical and physiological effects and is used in the synthesis of many different compounds.
Wissenschaftliche Forschungsanwendungen
Synthese und spektroskopische Analyse
4-Chlorchalcon wurde umfassend auf seine spektralen Eigenschaften untersucht, wobei eine Kombination aus experimentellen und theoretischen Berechnungen zum Einsatz kam . Fourier-Transform-Infrarot- (FT-IR) und FT-Raman-Charakterisierungen lieferten wertvolle Einblicke in die Zuordnung der Schwingungen (funktionelle Gruppen) im Molekül .
Bewertung der elektronischen Eigenschaften
Die Ultraviolett-Vis-Spektroskopie (UV-Vis) wurde verwendet, um die elektronischen Übergänge und Absorptionsmerkmale von this compound zu untersuchen . Die elektronischen Eigenschaften wurden für verschiedene Lösungsmittel wie Ethanol, Methanol, DMSO, Acetonitril und Benzol durch theoretische DFT-Rechnungen untersucht .
Chemische Reaktivität und topologische Analyse
Die chemische Bindung und die Elektronenverteilung durch Donor- und Akzeptoratome wurden mit Hilfe der NBO-Analyse untersucht . Außerdem wurde das molekulare elektrostatische Potential für verschiedene Lösungsmittel analysiert .
Bewertung der Medikamenteneignung
Eine Bewertung der Medikamenteneignung wurde durchgeführt, um das Potenzial von this compound als Medikamentenkandidat auf der Grundlage seiner molekularen Eigenschaften zu beurteilen .
Antivirales Mittel
Molekulare Docking-Untersuchungen ergaben, dass Substituenten, die auf Aminosäuren abzielen, zur antiviralen Wirkung von this compound beitragen . Das Potenzial von this compound als antivirales Mittel bietet vielversprechende Perspektiven für die weitere Erforschung und Entwicklung in verschiedenen therapeutischen Bereichen innerhalb der pharmazeutischen Chemie .
Anti-Brustkrebs-Aktivität
Chalconderivate, darunter this compound, haben eine vielversprechende Anti-Brustkrebs-Aktivität gezeigt . Verbindung A14, ein Chalconderivat, zeigte eine exzellente antiproliferative Fähigkeit im Vergleich zum Kontrollmedikament 5-Fu . Scratch-Experimente und Klonierungsexperimente bestätigten weiter, dass Verbindung A14 die Proliferation und die Koloniebildungsaktivität von MCF-7-Zellen hemmen konnte .
Konjugierte Additionsreaktion
this compound kann in Gegenwart von AlKIT-5 (mesoporöser 3D-Aluminosilikat-Katalysator) eine konjugierte Additionsreaktion mit Pyrrol eingehen, um die entsprechenden C2-alkylierten Pyrrolderivate zu bilden .
Wirkmechanismus
Target of Action
Chalcones, the class of compounds to which 4-chlorochalcone belongs, have been reported to interact with a variety of biological targets, including enzymes and receptors, contributing to their diverse biological activities .
Mode of Action
It’s known that chalcones can interact with their targets through various mechanisms, such as inhibition or activation of enzymes, modulation of receptor activity, and interference with membrane function . For instance, a series of hybrids made of 4′-chlorochalcone and the antimalarial drug chloroquine were designed and tested for their antimalarial efficacy against chloroquine-resistant strain (K1) of Plasmodium falciparum . Chloroquine interferes with the parasite detoxification process by inhibiting heme transformation into hemozoin .
Biochemical Pathways
Chalcones in general are known to affect multiple biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of 4-chlorochalcone, such as its molecular weight (24270) and its solid form, may influence its ADME properties .
Result of Action
Chalcones have been reported to possess many beneficial biological effects including anti-inflammatory, antimicrobial, antifungal, antioxidant, cytotoxic, antitumor and chemopreventive activities .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Chlorochalcone. For instance, the presence of other molecules can affect the compound’s activity. The compound’s physicochemical properties, such as its solubility and stability, can also be influenced by factors such as pH and temperature .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of 4-Chlorochalcone can be achieved through the Claisen-Schmidt condensation reaction between 4-chlorobenzaldehyde and acetophenone in the presence of a base.", "Starting Materials": [ "4-chlorobenzaldehyde", "acetophenone", "base (such as sodium hydroxide or potassium hydroxide)", "solvent (such as ethanol or methanol)" ], "Reaction": [ "Step 1: Dissolve 4-chlorobenzaldehyde and acetophenone in a solvent such as ethanol or methanol.", "Step 2: Add a base such as sodium hydroxide or potassium hydroxide to the solution.", "Step 3: Heat the mixture under reflux for several hours.", "Step 4: Allow the mixture to cool and then filter the resulting solid product.", "Step 5: Wash the solid product with a solvent such as ethanol or methanol to remove any impurities.", "Step 6: Dry the product under vacuum to obtain 4-Chlorochalcone as a yellow solid." ] } | |
CAS-Nummer |
956-04-7 |
Molekularformel |
C15H11ClO |
Molekulargewicht |
242.70 g/mol |
IUPAC-Name |
(Z)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one |
InChI |
InChI=1S/C15H11ClO/c16-14-9-6-12(7-10-14)8-11-15(17)13-4-2-1-3-5-13/h1-11H/b11-8- |
InChI-Schlüssel |
ABGIIXRNMHUKII-FLIBITNWSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)/C=C\C2=CC=C(C=C2)Cl |
SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)Cl |
Andere CAS-Nummern |
22252-16-0 956-04-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

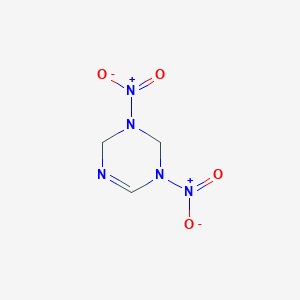
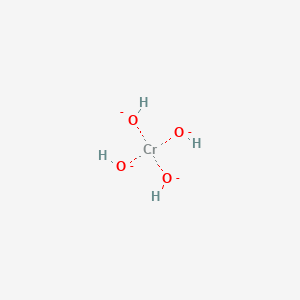


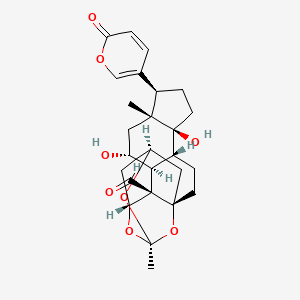
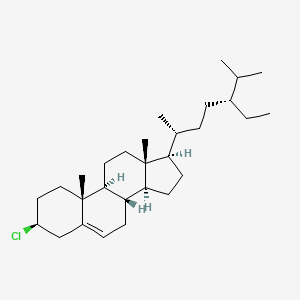
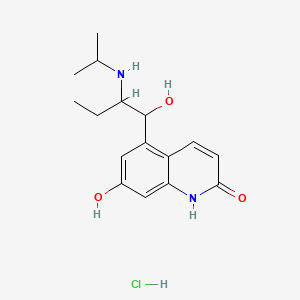
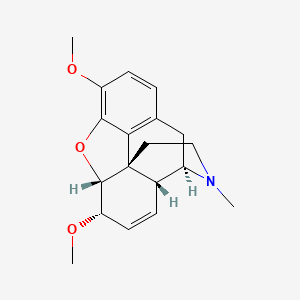
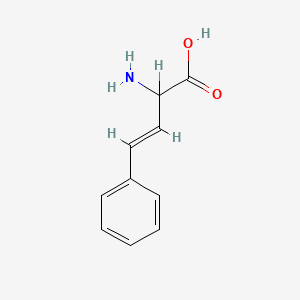
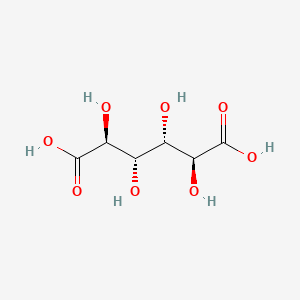
![N-[2-[(5Z)-5-[(4-chlorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]-4-fluoro-3-morpholin-4-ylsulfonylbenzamide](/img/structure/B1237639.png)
![[7-[(E)-2-methylbut-2-enoyl]oxy-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl 3-hydroxy-2,4-dimethyl-5-oxooxolane-3-carboxylate](/img/structure/B1237640.png)

